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Introduction

BI-4916 is a cell-permeable small molecule that acts as a prodrug for BI-4924, a potent and
selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-
limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic
pathway for the proliferation of certain cancer cells.[1] This pathway diverts the glycolytic
intermediate 3-phosphoglycerate towards the synthesis of serine and its downstream
metabolites, which are essential for nucleotide, protein, and lipid synthesis. Upregulation of
PHGDH has been observed in various cancers, making it an attractive target for therapeutic
intervention.

BI-4916, by inhibiting PHGDH, disrupts serine biosynthesis, thereby impacting cancer cell
metabolism and proliferation. Furthermore, recent studies have revealed a crucial link between
serine metabolism and the cGAS-STING signaling pathway, a key component of the innate
immune system.[3][4][5][6][7] Inhibition of serine synthesis has been shown to disrupt cGAS-
STING signaling, suggesting a role for BI-4916 in modulating anti-tumor immunity and
inflammatory responses.[3][4][5][7]

These application notes provide detailed protocols for utilizing BI-4916 in various in vitro
assays to study its effects on cancer cell metabolism, proliferation, migration, and innate
immune signaling.
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Data Presentation

The following tables summarize the reported in vitro concentrations and inhibitory activities of

BI-4916. This data provides a starting point for designing experiments with this compound.

Table 1: BI-4916 In Vitro Activity

. Concentrati  Assay
Parameter Cell Line ] Notes Reference
on/IC50 Duration
Measures the
13C-Serine inhibition of
Reduction MDA-MB-468 2000 nM 72 hours serine [1]
IC50 synthesis
from glucose.
Concentratio
o n used to
Cell Migration  Breast 5 )
o 15 uM Not Specified  achieve a
Inhibition Cancer Cells o
reduction in
cell migration.
Concentratio
n used to
CGAS-STING  Intestinal observe
Signaling Epithelial 15 uM Not Specified  disruption of 31415171
Disruption Cells the cGAS-
STING
pathway.

Table 2: General Recommendations for BI-4916 Concentration Ranges in Various Assays
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Recommended Starting
Assay Type . Notes
Concentration Range

The optimal concentration is
Cell Viability/Proliferation 1-50uM cell-line dependent and should
be determined empirically.

Effective concentrations may
Cell Migration/Invasion 5-25uM vary based on cell type and

assay duration.

For assessing downstream
Western Blotting 10- 20 uM signaling effects after 24-48
hours of treatment.

Lower concentrations may be
Metabolic Flux Analysis 1-10uM sufficient to observe metabolic

changes.

Signaling Pathways
PHGDH and the Serine Biosynthesis Pathway

BI-4916 targets PHGDH, the first and rate-limiting enzyme in the serine biosynthesis pathway,
which converts 3-phosphoglycerate to 3-phosphohydroxypyruvate.
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Caption: Inhibition of PHGDH by BI-4916 blocks the serine biosynthesis pathway.
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Disruption of cGAS-STING Signaling by PHGDH
Inhibition

Inhibition of serine synthesis by BI-4916 has been shown to disrupt the cGAS-STING pathway,
which is a critical component of the innate immune response to cytosolic DNA.
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Caption: BI-4916-mediated PHGDH inhibition disrupts cGAS-STING signaling.
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Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of BI-4916 on the viability and proliferation of cancer cells.

Materials:

BI-4916 stock solution (in DMSO)

Cancer cell line of interest (e.g., MDA-MB-468)

Complete cell culture medium

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 pL
of complete medium. Incubate for 24 hours at 37°C, 5% CO:2 to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of BI-4916 in complete medium. A suggested
starting range is 0.1 to 100 uM. Remove the medium from the wells and add 100 pL of the
BI-4916 dilutions or vehicle control (medium with the same final concentration of DMSO).

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO..

MTT Addition: Add 10 pL of MTT solution to each well and incubate for 3-4 hours at 37°C
until a purple precipitate is visible.

Solubilization: Add 100 pL of solubilization solution to each well and mix thoroughly to
dissolve the formazan crystals.
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* Measurement: Read the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value.
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Caption: Workflow for the MTT cell viability and proliferation assay.
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Transwell Cell Migration Assay

This assay measures the effect of BI-4916 on the migratory capacity of cancer cells.

Materials:

BI-4916 stock solution (in DMSO)

Cancer cell line of interest

24-well Transwell inserts (8 um pore size)

Serum-free cell culture medium

Complete cell culture medium (with FBS as a chemoattractant)
Cotton swabs

4% Paraformaldehyde (PFA) in PBS

0.1% Crystal Violet solution

Procedure:

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in
serum-free medium at a concentration of 1 x 10> to 5 x 10° cells/mL.

Assay Setup: Add 600 pL of complete medium (containing 10% FBS) to the lower chamber
of the 24-well plate.

Cell Seeding and Treatment: Add 200 uL of the cell suspension to the upper chamber of the
Transwell insert. Add BI-4916 at the desired final concentration (e.g., 15 uM) to the upper
chamber. Include a vehicle control.

Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO:..

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and
gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
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o Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing
the insert in 4% PFA for 15 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.

e Washing: Gently wash the inserts with water to remove excess stain.

e Quantification: Count the number of migrated cells in several random fields under a
microscope. Alternatively, the dye can be eluted with 10% acetic acid, and the absorbance

can be measured.
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Caption: Workflow for the Transwell cell migration assay.
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Western Blotting for Phospho-STING and Phospho-
TBK1

This protocol is for assessing the effect of BI-4916 on the activation of the cGAS-STING

pathway by measuring the phosphorylation of STING and TBK1.

Materials:

BI-4916 stock solution (in DMSO)

Cell line of interest (e.g., Mode-K murine intestinal epithelial cells)
cGAS-STING pathway agonist (e.g., 2'3'-cGAMP, optional)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1
(Serl72), anti-TBK1, and a loading control (e.g., anti-GAPDH)

HRP-conjugated secondary antibodies

ECL detection reagent

Procedure:

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with BI-4916 (e.g., 15
pM) for 24 hours. If applicable, stimulate with a cGAS-STING agonist for the last few hours
of the BI-4916 treatment.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and
transfer to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at
4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate
HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane and detect the protein bands using an ECL reagent and an
imaging system.

Analysis: Quantify the band intensities and normalize to the total protein and loading control.
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Caption: Workflow for Western blotting of phosphorylated STING and TBK1.
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13C-Serine Reduction Assay using LC-MS/MS

This assay directly measures the inhibitory effect of BI-4916 on PHGDH activity in cells by
tracing the incorporation of 13C-labeled glucose into serine.

Materials:

BI-4916 stock solution (in DMSO)

Cancer cell line of interest (e.g., MDA-MB-468)

Glucose-free DMEM

[U-13Cs]-glucose

Dialyzed fetal bovine serum (dFBS)

LC-MS/MS system

Procedure:

Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with a dose-
range of BI-4916 for a specified period (e.g., 24-72 hours).

 |sotope Labeling: For the last few hours of treatment, replace the medium with glucose-free
DMEM supplemented with [U-13Cs]-glucose and dFBS.

o Metabolite Extraction: Wash the cells with ice-cold PBS and extract intracellular metabolites
using a suitable solvent (e.g., 80% methanol).

o Sample Preparation: Centrifuge the extracts to pellet cell debris and transfer the supernatant
to a new tube. Dry the samples under a stream of nitrogen.

o LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS
analysis. Use a method optimized for the separation and detection of amino acids to quantify
the levels of unlabeled (M+0) and labeled (M+3) serine.
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o Data Analysis: Calculate the fraction of labeled serine as a percentage of the total serine
pool. Determine the IC50 of BI-4916 for the reduction of 13C-serine synthesis.
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Caption: Workflow for the 13C-serine reduction assay using LC-MS/MS.
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Conclusion

BI-4916 is a valuable tool for investigating the role of the de novo serine biosynthesis pathway
in cancer and inflammation. The provided protocols offer a framework for characterizing the in
vitro activity of this PHGDH inhibitor. Researchers are encouraged to optimize these protocols
for their specific cell lines and experimental conditions to obtain robust and reproducible data.
Further investigation into the precise molecular mechanisms linking PHGDH inhibition to the
modulation of the cGAS-STING pathway will be crucial for fully understanding the therapeutic
potential of BI-4916.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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